molecular formula C20H30O2 B027229 Daturabietatriene CAS No. 65894-41-9

Daturabietatriene

Cat. No.: B027229
CAS No.: 65894-41-9
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-YSIASYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daturabietatriene is a natural product primarily derived from the heartwoods of Pinus yunnanensis It belongs to the class of diterpenoids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Daturabietatriene can be synthesized through multiple synthetic routes. One notable method involves the reduction of a precursor compound using lithium aluminium tetrahydride in tetrahydrofuran at room temperature for 12 hours . This method yields a high purity product, making it suitable for further applications.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the heartwoods of Pinus yunnanensis. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Daturabietatriene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminium tetrahydride.

    Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium tetrahydride in tetrahydrofuran.

    Substitution: Various halogenating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .

Scientific Research Applications

Daturabietatriene has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.

    Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further biological research.

    Medicine: Preliminary research suggests its potential in developing therapeutic agents due to its bioactive properties.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Dehydroabietinol
  • 7-Oxodehydroabietinol
  • Abiesadine I
  • Abieta-8,11,13-triene-7,15,18-triol
  • 15,18-Dihydroxyabieta-8,11,13-trien-7-one

Comparison: Daturabietatriene stands out due to its unique structural features and higher bioactivity compared to similar compounds. While other diterpenoids share some structural similarities, this compound’s specific functional groups and molecular configuration contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCPLBHSZGVMNG-YSIASYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daturabietatriene
Reactant of Route 2
Reactant of Route 2
Daturabietatriene
Reactant of Route 3
Reactant of Route 3
Daturabietatriene
Reactant of Route 4
Reactant of Route 4
Daturabietatriene
Reactant of Route 5
Reactant of Route 5
Daturabietatriene
Reactant of Route 6
Reactant of Route 6
Daturabietatriene
Customer
Q & A

Q1: What is the chemical structure of daturabietatriene and how was it elucidated?

A1: this compound is a tricyclic diterpene with the chemical name 15,18-dihydroxyabietatriene. Its structure was determined using a combination of spectral data analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chemical reactions []. While the paper doesn't provide the exact spectroscopic data, it indicates that these analyses played a crucial role in confirming the compound's identity.

Q2: What other compounds were found alongside this compound in Datura metel Linn.?

A2: In addition to this compound, the researchers identified three other compounds in the steam bark of Datura metel Linn. These include:

  • Daturasterol: A new steroidal compound identified as 24b-methylcholest-4-ene-22-one-3a-o1 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.